molecular formula C69H128O6 B1655511 (13E,13'E,13''E)-13-docosenoic acid, 1,2,3-propanetriyl ester CAS No. 37635-44-2

(13E,13'E,13''E)-13-docosenoic acid, 1,2,3-propanetriyl ester

Cat. No.: B1655511
CAS No.: 37635-44-2
M. Wt: 1053.7 g/mol
InChI Key: XDSPGKDYYRNYJI-WUOFIQDXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(13E,13'E,13''E)-13-docosenoic acid, 1,2,3-propanetriyl ester is a complex organic compound that belongs to the class of esters This compound is characterized by its long-chain fatty acid esters, which are derived from docos-13-enoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (13E,13'E,13''E)-13-docosenoic acid, 1,2,3-propanetriyl ester typically involves esterification reactions. One common method is the reaction between glycerol and docos-13-enoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using techniques such as column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and increase yield. The use of high-purity starting materials and advanced purification techniques ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

(13E,13'E,13''E)-13-docosenoic acid, 1,2,3-propanetriyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding epoxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the ester groups into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Epoxides and hydroxylated derivatives.

    Reduction: Alcohols.

    Substitution: Amides and thioesters.

Scientific Research Applications

(13E,13'E,13''E)-13-docosenoic acid, 1,2,3-propanetriyl ester has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex molecules and polymers.

    Biology: Studied for its potential role in cell membrane structure and function.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (13E,13'E,13''E)-13-docosenoic acid, 1,2,3-propanetriyl ester involves its interaction with cellular membranes. The long-chain fatty acid esters can integrate into lipid bilayers, affecting membrane fluidity and permeability. This compound may also interact with specific proteins and enzymes, modulating their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-bis[[(E)-oleoyl]oxy]propyl (E)-oleate
  • 2,3-bis[[(E)-linoleoyl]oxy]propyl (E)-linoleate
  • 2,3-bis[[(E)-palmitoyl]oxy]propyl (E)-palmitate

Uniqueness

(13E,13'E,13''E)-13-docosenoic acid, 1,2,3-propanetriyl ester is unique due to its long-chain docos-13-enoic acid esters, which confer distinct physical and chemical properties. These properties make it particularly suitable for applications in areas where long-chain fatty acid esters are advantageous, such as in the development of advanced materials and therapeutic agents.

Properties

IUPAC Name

2,3-bis[[(E)-docos-13-enoyl]oxy]propyl (E)-docos-13-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C69H128O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-67(70)73-64-66(75-69(72)63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)65-74-68(71)62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,66H,4-24,31-65H2,1-3H3/b28-25+,29-26+,30-27+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDSPGKDYYRNYJI-WUOFIQDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C/CCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCC/C=C/CCCCCCCC)COC(=O)CCCCCCCCCCC/C=C/CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C69H128O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1053.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37635-44-2
Record name Tribrassidin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037635442
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TRIBRASSIDIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAB36HSK5K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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